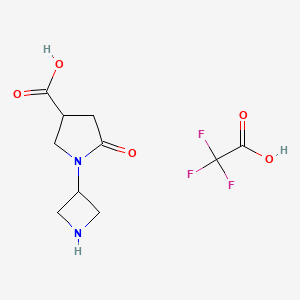

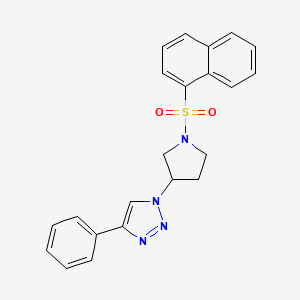

![molecular formula C23H19FN4OS B2847155 3-fluoropropyl 4-{2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}phenyl ether CAS No. 478039-32-6](/img/structure/B2847155.png)

3-fluoropropyl 4-{2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}phenyl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway . It also delays preconditioning, reduces infarct size, and prevents cardiac ischemia .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 385.47 . Other physical and chemical properties such as melting point, boiling point, density, and toxicity information are mentioned but not detailed .Wissenschaftliche Forschungsanwendungen

Herbicide Development

Research on pyrazole derivatives, such as pyrazole nitrophenyl ethers and pyrazolyl fluorotolyl ethers, has shown significant herbicidal effects by inhibiting protoporphyrinogen IX oxidase. These compounds, especially with trifluoromethyl groups substituting for nitro groups, exhibit pre-emergent activity against narrowleaf weed species. This suggests potential applications in developing novel herbicides with specific action mechanisms (Clark, 1996).

Cancer Research

Fluoro-substituted benzo[b]pyrans and their derivatives have demonstrated anti-cancer activity, particularly against lung cancer. These compounds, through various synthetic pathways, yield structures that show anticancer activity at lower concentrations compared to traditional drugs. This highlights the role of fluoro-substituted compounds in medicinal chemistry for the development of new cancer therapeutics (Hammam et al., 2005).

Molecular Probes and Imaging

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have been used to create high affinity and selective antagonists for the human A(2A) adenosine receptor. These compounds, with modifications like fluoropropyl groups for (18)F incorporation, serve as pharmacological probes for studying receptor interactions, potentially offering applications in molecular imaging and diagnostics (Kumar et al., 2011).

Conductive Polymer Composites

The synthesis of poly(arylene ether ketone) and its composites with polypyrrole demonstrates the development of electrically conductive materials. These composites, formed by electropolymerization, have applications in creating conductive pathways in polymers, suggesting potential use in electronics and sensor technology (Selampinar et al., 1997).

Wirkmechanismus

Target of Action

The compound, also known as “3-fluoropropyl 4-{2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}phenyl ether”, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction results in the disruption of the cell cycle, preventing the cell from progressing from the G1 phase to the S phase . This halts cell division, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, the compound prevents this transition, disrupting the cell cycle .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are able to cross the cell membrane to interact with their targets

Result of Action

The result of the compound’s action is the inhibition of cell division, leading to cell death . This is particularly effective in cancer cells, which divide rapidly and uncontrollably . By halting the cell cycle, the compound can prevent the growth and spread of cancer cells .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature

Eigenschaften

IUPAC Name |

7-[4-(3-fluoropropoxy)phenyl]-2-(3-pyrrol-1-ylthiophen-2-yl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN4OS/c24-10-3-14-29-18-6-4-17(5-7-18)20-8-11-25-22-16-19(26-28(20)22)23-21(9-15-30-23)27-12-1-2-13-27/h1-2,4-9,11-13,15-16H,3,10,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCFIJRMEFGUKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=CC=C(C=C5)OCCCF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

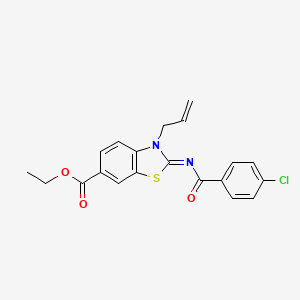

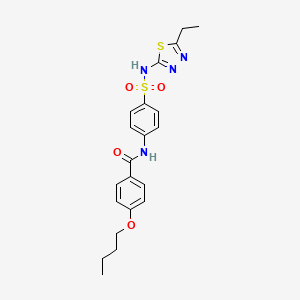

![2-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2847072.png)

![1-(4-Chlorophenyl)-2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2847077.png)

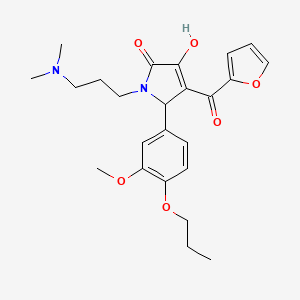

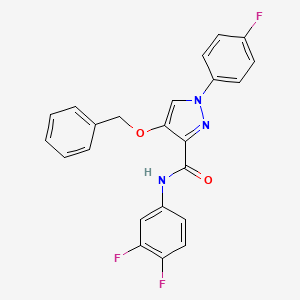

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2847084.png)

![4-[(Methylamino)carbonyl]benzoic acid](/img/structure/B2847086.png)

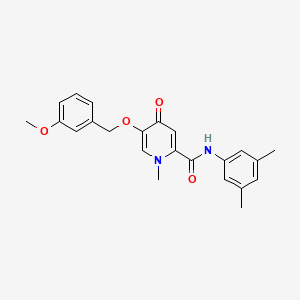

![N-(3-fluoro-4-methylphenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2847090.png)

![N,N-Dimethyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-amine](/img/structure/B2847091.png)